molecular formula C11H20N2O2 B6612951 2-(4-Cyclopentylpiperazin-1-yl)acetic acid CAS No. 722491-35-2

2-(4-Cyclopentylpiperazin-1-yl)acetic acid

Cat. No. B6612951
CAS RN: 722491-35-2
M. Wt: 212.29 g/mol
InChI Key: IMOWUVVOAOUPCS-UHFFFAOYSA-N
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Description

“2-(4-Cyclopentylpiperazin-1-yl)acetic acid” is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 . It is available for bulk custom synthesis and procurement .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “2-(4-Cyclopentylpiperazin-1-yl)acetic acid”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives have been studied extensively . These reactions include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Cyclopentylpiperazin-1-yl)acetic acid” are not fully detailed in the available resources. It has a molecular weight of 212.29 . More specific properties such as melting point, boiling point, solubility, and spectral data might not be readily available as this compound could be a part of ongoing research.

Scientific Research Applications

Synthesis of Piperazine Derivatives

The compound can be used in the synthesis of piperazine derivatives . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Drug Development

The compound can be employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs have various therapeutic applications, ranging from cardiovascular diseases to psychiatric disorders.

Acetylcholinesterase Inhibitors

The compound can be used in the design and synthesis of acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) . A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives as AChEIs were designed and synthesized . These compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .

Alzheimer’s Disease Treatment

The compound can be used in the development of drugs for the treatment of Alzheimer’s disease . Compound 6g, a derivative of the compound, exhibited potent inhibitory activity against AChE with IC 50 of 0.90 μM, and poor inhibitory activity against butyrylcholinesterase (BuChE) with IC 50 of 7.53 μM . This indicates that compound 6g is a selective AChE inhibitor .

Neurodegenerative Disease Research

The compound can be used in research related to neurodegenerative diseases . The cholinergic deficiency hypothesis, which is the basis of the main therapeutic approach in the treatment of AD, suggests that the low level of acetylcholine (ACh) is the main cause of memory and cognitive impairment in AD patients .

Chemical Supply

The compound is available for purchase from chemical suppliers , indicating its use in various scientific research and industrial applications.

properties

IUPAC Name

2-(4-cyclopentylpiperazin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c14-11(15)9-12-5-7-13(8-6-12)10-3-1-2-4-10/h10H,1-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOWUVVOAOUPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901285898
Record name 4-Cyclopentyl-1-piperazineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901285898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Cyclopentylpiperazin-1-yl)acetic acid

CAS RN

722491-35-2
Record name 4-Cyclopentyl-1-piperazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=722491-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclopentyl-1-piperazineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901285898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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